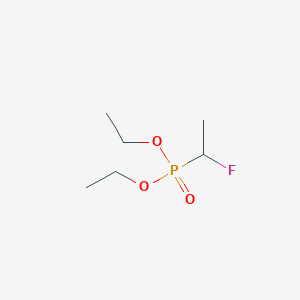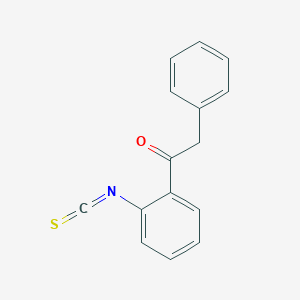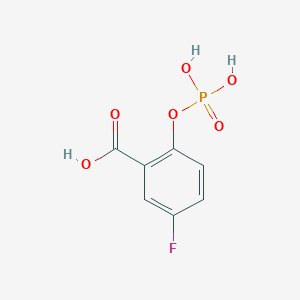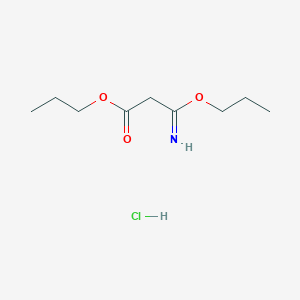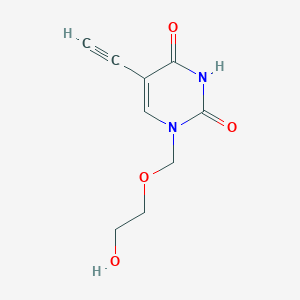![molecular formula C16H11F B14276976 1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 169472-38-2](/img/structure/B14276976.png)
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene is a fluorobenzene derivative It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where an iodophenyl-terminated organic monolayer is modified by coupling with 1-ethynyl-4-fluorobenzene . Another method involves the dimerization catalyzed by Y[N(TMS)2]3 and 4-chloroaniline, which gives exclusive formation of one of three possible enediynes in excellent yield .
Industrial Production Methods
Industrial production methods for 1-ethynyl-4-fluorobenzene typically involve large-scale Sonogashira coupling reactions. These reactions are carried out in the presence of palladium catalysts and copper co-catalysts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Major products formed from these reactions include:
Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.
Reduction: 1-ethenyl-4-fluorobenzene, 1-ethyl-4-fluorobenzene.
Substitution: 4-fluorobromobenzene, 4-fluoronitrobenzene.
Scientific Research Applications
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used in the synthesis of aryl acetylenes via Sonogashira coupling reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-fluorobenzene involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-fluorobenzene: Another fluorinated benzene derivative with similar reactivity but different substitution pattern.
4-Fluorostyrene: A compound with a vinyl group instead of an ethynyl group, used in polymer chemistry.
4-Fluoroacetophenone: A ketone derivative with different reactivity and applications.
The uniqueness of 1-ethynyl-4-fluorobenzene lies in its combination of an ethynyl group and a fluorine atom, which imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
169472-38-2 |
|---|---|
Molecular Formula |
C16H11F |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-ethenyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H11F/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h2-6,9-12H,1H2 |
InChI Key |
WONHRJIBZQNZFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


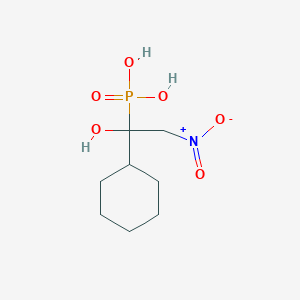
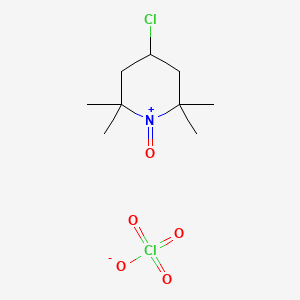
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
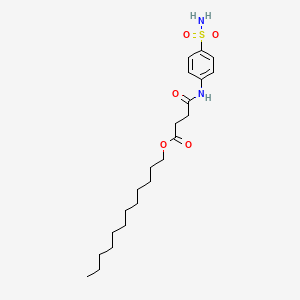
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
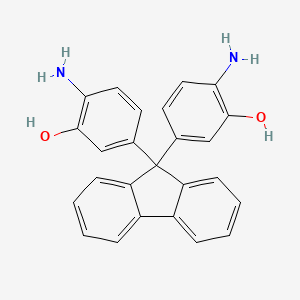
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
